molecular formula C14H13BrN4O B11987344 (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11987344
M. Wt: 333.18 g/mol
InChI Key: CZUQLYVXKGBWEB-LZYBPNLTSA-N
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Description

(E)-N’-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromobenzylidene group and a tetrahydrocyclopenta[c]pyrazole core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

(E)-N’-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of (E)-N’-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2’,4’,6’-trinitrophenyl)-dinitropyrazole
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives

Uniqueness

(E)-N’-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the bromobenzylidene group and the tetrahydrocyclopenta[c]pyrazole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H13BrN4O/c15-10-6-4-9(5-7-10)8-16-19-14(20)13-11-2-1-3-12(11)17-18-13/h4-8H,1-3H2,(H,17,18)(H,19,20)/b16-8+

InChI Key

CZUQLYVXKGBWEB-LZYBPNLTSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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